2-(2-Chlorophenyl)-6-methyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine
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Overview
Description
2-(2-Chlorophenyl)-6-methyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine: is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a quinoline ring fused with a tetrahydrofuroquinoline moiety. Let’s break down its features:
Preparation Methods
The synthetic routes for this compound involve the fusion of the quinoline and tetrahydrofuroquinoline moieties. While I don’t have specific reaction conditions for this exact compound, similar quinazolinone derivatives are often synthesized via cyclization reactions. Industrial production methods may vary, but organic synthesis techniques play a crucial role.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield various derivatives, each with distinct properties.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antibacterial, antifungal, or antitumor agent.
Biological Studies: Explore its effects on cellular pathways, receptors, and enzymes.
Industry: Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, receptors) affected by this compound.
Pathways: Understand the signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from related quinazolinones.
Similar Compounds: Mention other quinazolinones with similar structures or activities.
Remember that this compound’s specific properties and applications may require further research.
Properties
Molecular Formula |
C18H17ClN2O |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C18H17ClN2O/c1-10-6-7-15-12(8-10)17(20)13-9-16(22-18(13)21-15)11-4-2-3-5-14(11)19/h2-5,9-10H,6-8H2,1H3,(H2,20,21) |
InChI Key |
GVKGGXXIYDLOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=C3C=C(OC3=N2)C4=CC=CC=C4Cl)N |
Origin of Product |
United States |
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